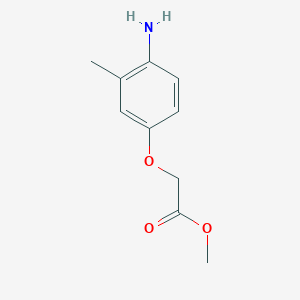

Methyl 2-(4-amino-3-methylphenoxy)acetate

Description

Contextualization within Phenoxyacetate (B1228835) Chemistry

The phenoxyacetate scaffold is a significant structural motif in chemistry. Phenoxyacetic acid itself is a derivative of glycolic acid and an aryl ether. This core structure is the foundation for a wide array of derivatives that have found applications as herbicides, pharmaceuticals, and in organic synthesis. The reactivity and biological activity of phenoxyacetate derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. The presence of the amino and methyl groups on the phenoxy ring of Methyl 2-(4-amino-3-methylphenoxy)acetate distinguishes it from more common phenoxyacetates and suggests a unique chemical profile.

Significance of the Compound's Core Structure in Academic Research

The core structure, which can be viewed as a derivative of 4-amino-3-methylphenol (B1666317), is of interest in medicinal chemistry. 4-Amino-3-methylphenol and its derivatives have been investigated for various biological activities. For instance, 4-amino-3-methylphenol has been identified as a metabolite of the carcinogenic compound o-toluidine (B26562) and has been studied for its potential to cause DNA damage in the presence of certain metal ions. nih.gov The incorporation of this substituted phenol (B47542) into a phenoxyacetate framework could lead to novel compounds with unique biological properties, making it a point of interest for synthetic and medicinal chemists.

Overview of Research Domains Investigated for this compound

Direct and extensive research specifically on this compound is not widely available in peer-reviewed literature. However, based on the broader class of phenoxyacetate derivatives, potential areas of investigation for this compound could include:

Medicinal Chemistry: As many substituted phenoxyacetates exhibit biological activity, this compound could be a candidate for screening in various therapeutic areas. The presence of the amino group, in particular, offers a site for further chemical modification to generate a library of related compounds for structure-activity relationship (SAR) studies.

Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules. The functional groups present—ester, ether, and amine—provide multiple reaction sites for further chemical transformations.

Materials Science: Aromatic compounds with amino and ester functionalities can sometimes be utilized in the development of new polymers or functional materials, although this application is less common for this specific structural class.

Due to the limited specific research on this compound, the following table presents a hypothetical summary of research domains based on its structural features and the known applications of related compounds.

Table 2: Potential Research Domains for this compound

| Research Domain | Potential Application/Significance |

|---|---|

| Pharmaceutical Sciences | Intermediate for the synthesis of biologically active molecules. |

| Synthetic Organic Chemistry | A versatile scaffold for the development of novel chemical entities. |

| Agrochemical Research | Potential herbicidal or pesticidal activity, common for phenoxyacetates. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-amino-3-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-5-8(3-4-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRRAXRQWPIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Methyl 2-(4-amino-3-methylphenoxy)acetate

The foundational approaches to synthesizing this compound typically involve the formation of an ether linkage and an ester group. The specific sequence and method of these transformations define the synthetic route.

The most direct route to this compound involves a Williamson ether synthesis. This approach typically utilizes 4-amino-3-methylphenol (B1666317) as the starting material, which is reacted with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate. This reaction forms the characteristic phenoxyacetate (B1228835) structure in a single step.

Alternatively, the synthesis can begin with the corresponding phenoxyacetic acid, 2-(4-amino-3-methylphenoxy)acetic acid. This intermediate is then subjected to Fischer esterification, where it is reacted with methanol (B129727) in the presence of an acid catalyst to yield the final methyl ester product. mdpi.comnih.gov While effective, this two-step approach is less direct than the one-pot etherification method.

In the direct etherification route, the choice of base and solvent is critical for reaction success. A base is required to deprotonate the phenolic hydroxyl group of 4-amino-3-methylphenol, forming a more nucleophilic phenoxide ion that can readily attack the methyl haloacetate. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH).

The solvent system must be capable of dissolving the reactants while being inert to the reaction conditions. Polar aprotic solvents such as acetone, dimethylformamide (DMF), and acetonitrile (B52724) are frequently employed as they facilitate the nucleophilic substitution reaction. The selection of the solvent can significantly influence reaction rate and yield. researchgate.net

Below is a table illustrating the typical effects of different base and solvent combinations on Williamson ether synthesis.

| Base | Solvent | Typical Temperature (°C) | Relative Reaction Rate | Notes |

| K₂CO₃ | Acetone | 56 (Reflux) | Moderate | Common, cost-effective, and safe choice for industrial applications. |

| K₂CO₃ | DMF | 25-100 | Fast | Higher reaction rates but requires more rigorous purification. |

| NaH | THF | 0-66 | Very Fast | Highly reactive and requires anhydrous conditions and careful handling. |

| Cs₂CO₃ | Acetonitrile | 82 (Reflux) | Fast | High reactivity and yield but more expensive. |

This is an interactive data table based on established chemical principles for Williamson ether synthesis.

Multi-step synthesis provides an alternative pathway that can offer greater control over selectivity and purity, which is often necessary when dealing with molecules containing multiple reactive functional groups like the primary amine in the target compound. vapourtec.comscribd.com A common multi-step strategy involves protecting the highly reactive amino group to prevent unwanted side reactions during the etherification or esterification steps.

A representative multi-step sequence could be:

Nitration: Start with 3-methylphenol and introduce a nitro group at the para position to form 3-methyl-4-nitrophenol (B363926).

Etherification: React the 3-methyl-4-nitrophenol with methyl chloroacetate in the presence of a base to form methyl 2-(3-methyl-4-nitrophenoxy)acetate.

Reduction: Reduce the nitro group to an amino group using a standard reducing agent, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂), to yield the final product, this compound. google.com

This approach avoids potential complications arising from the nucleophilicity of the amino group and often results in a cleaner product profile. scribd.com

Industrial Synthesis Considerations and Scale-Up Research

Transitioning a synthetic route from the laboratory to an industrial scale introduces challenges related to cost, safety, efficiency, and environmental impact. google.com Research in this area focuses on optimizing reaction conditions and exploring advanced manufacturing technologies.

To ensure a commercially viable process, reaction conditions must be meticulously optimized to maximize product yield and purity while minimizing costs and reaction time. indexcopernicus.com Key parameters for optimization include temperature, pressure, reaction time, and the stoichiometry of reactants and catalysts. uctm.edu Techniques like Design of Experiments (DoE) are often employed to systematically study the influence of multiple variables simultaneously. uctm.edu

The following table presents a hypothetical optimization study for the direct etherification synthesis, demonstrating how systematic changes can enhance the process outcome.

| Entry | Reactant Ratio (Phenol:Haloacetate) | Catalyst (K₂CO₃ equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1:1.1 | 1.2 | 50 | 12 | 75 | 94 |

| 2 | 1:1.5 | 1.2 | 50 | 12 | 82 | 95 |

| 3 | 1:1.5 | 2.0 | 50 | 12 | 88 | 96 |

| 4 | 1:1.5 | 2.0 | 60 | 8 | 92 | 98 |

| 5 | 1:1.5 | 2.0 | 70 | 8 | 89 | 96 |

This interactive table illustrates a typical optimization process for chemical synthesis, based on findings from related studies. researchgate.netindexcopernicus.com

As shown, increasing the equivalents of the haloacetate and the base catalyst (entries 2 and 3) improves the yield. Further optimization of temperature and time (entry 4) can lead to a significant increase in both yield and purity. indexcopernicus.com

Continuous flow synthesis is an emerging technology for chemical manufacturing that offers significant advantages over traditional batch processing, particularly in terms of safety, consistency, and scalability. osti.gov In a flow system, reactants are continuously pumped through a network of tubes and reactors where they mix and react. researchgate.net This technique allows for superior control over reaction parameters like temperature and residence time. rsc.org

The benefits of continuous flow for the synthesis of this compound include:

Enhanced Safety: The small reactor volumes minimize the amount of hazardous material present at any given time, reducing the risk of thermal runaway, especially in exothermic reactions. google.comrsc.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for more efficient heating and cooling, leading to better process control and fewer side products. researchgate.net

A comparison between batch and continuous flow processing for a comparable synthesis is outlined below.

| Parameter | Batch Processing | Continuous Flow Synthesis |

| Reaction Volume | Large (Liters to m³) | Small (Microliters to mL) |

| Heat Transfer | Poor to Moderate | Excellent |

| Safety Profile | Higher risk of thermal runaway | Inherently safer |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Scalability | Difficult, requires re-engineering | Simple, by extending run time |

| Product Consistency | Batch-to-batch variability | High |

This interactive table compares batch and continuous flow manufacturing processes, drawing on principles discussed in the cited literature. researchgate.netrsc.org

Chemical Reactivity and Derivatization Studies

The reactivity of this compound is characterized by the distinct chemical properties of its ester moiety, the nucleophilic amino group, and the activated aromatic ring. These sites allow for a range of chemical transformations, enabling the synthesis of diverse derivatives.

Hydrolysis of the Ester Moiety

The ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 2-(4-amino-3-methylphenoxy)acetic acid, and methanol. This transformation can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521) (NaOH), the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base. chemspider.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis through a series of equilibrium steps. The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. youtube.com Following proton transfers, methanol is eliminated, and the carboxylic acid is formed. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

The table below summarizes typical conditions for ester hydrolysis.

| Catalyst Type | Reagents | Typical Conditions | Product |

| Base-Catalyzed | NaOH or KOH in Water/Methanol | Heating under reflux | Carboxylate salt (acid upon workup) |

| Acid-Catalyzed | H₂SO₄ or HCl in Water | Heating, excess water | Carboxylic acid |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this reaction involves replacing the methyl group of the ester with a different alkyl or aryl group from an alcohol (R'-OH).

Like hydrolysis, transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com

Acid Catalysis : A strong acid protonates the carbonyl oxygen, activating the ester for nucleophilic attack by an alcohol. masterorganicchemistry.com

Base Catalysis : A base, typically an alkoxide corresponding to the reacting alcohol (e.g., NaOR'), deprotonates the alcohol, increasing its nucleophilicity. masterorganicchemistry.com

The reaction is an equilibrium process. To favor the formation of the desired product, the reacting alcohol is often used as the solvent or the methanol by-product is removed from the reaction mixture as it forms. wikipedia.org A variety of catalysts have been developed for transesterification, including Lewis acids, inorganic bases, and solid-supported catalysts like phosphotungstic acid, which offer environmental benefits. ingentaconnect.comnih.gov

The following table presents various catalytic systems used for the transesterification of aromatic esters.

| Catalyst | Example | Conditions | Reference |

| Alkali Metal Carbonates | K₂CO₃ | 1,4-Dioxane, 120 °C | rsc.org |

| Borate Complexes | Sodium bis(ethylenedioxy)borate | Ethylene glycol, 120 °C (Microwave) | asianpubs.org |

| Heteropoly Acids | Phosphotungstic Acid | Solvent-free or Toluene | ingentaconnect.com |

| Lewis Acids | 3-Nitrobenzeneboronic acid | Toluene, Reflux | nih.gov |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating substituents: the amino group (-NH₂), the methyl group (-CH₃), and the ether group (-OCH₂COOCH₃). wikipedia.orgmasterorganicchemistry.com The position of electrophilic attack is determined by the cumulative directing effects of these groups. chemistrytalk.orgpressbooks.pub

Amino Group (-NH₂) : A very strong activating group and a powerful ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. pressbooks.pub

Ether Group (-OCH₂COOCH₃) : An activating group and an ortho, para-director, also through resonance donation of the oxygen's lone pairs. pressbooks.pub

Methyl Group (-CH₃) : A weakly activating group that directs ortho and para through an inductive effect. libretexts.org

In cases of multiple activating substituents, the most powerful activating group generally controls the regioselectivity. uci.edu In this molecule, the amino group is the dominant directing group. The positions ortho to the amino group are at C3 (blocked by the methyl group) and C5. The position para to the amino group is at C1 (blocked by the ether group). Therefore, electrophilic attack is strongly directed to the C5 position, which is the only available ortho position to the powerful amino group. A secondary site of reaction could be C2, which is ortho to the ether group, but this position is meta to the amino group, making it significantly less favored.

Common EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to yield the 5-substituted product as the major isomer. masterorganicchemistry.com

The table below summarizes the characteristics of the substituents on the phenyl ring.

| Substituent Group | Position | Activating/Deactivating Effect | Directing Effect |

| -NH₂ (Amino) | C4 | Strongly Activating | Ortho, Para |

| -OCH₂COOCH₃ (Ether) | C1 | Activating | Ortho, Para |

| -CH₃ (Methyl) | C3 | Weakly Activating | Ortho, Para |

Nucleophilic Substitution Reactions Involving the Amino and Ester Groups

Both the ester and amino functional groups can participate in nucleophilic substitution reactions, although through different mechanisms.

Reactions at the Ester Group: The ester undergoes nucleophilic acyl substitution, where a nucleophile replaces the methoxy (B1213986) (-OCH₃) group. libretexts.orglibretexts.org The reaction proceeds through a characteristic addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com

Nucleophilic Addition : The nucleophile attacks the electrophilic carbonyl carbon.

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide leaving group. Common nucleophiles include hydroxide (hydrolysis), alkoxides (transesterification), and amines (aminolysis). The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > anhydrides > esters > amides. libretexts.org

Reactions at the Amino Group: The primary aromatic amino group (-NH₂) contains a lone pair of electrons on the nitrogen atom, making it nucleophilic. It can react with various electrophiles.

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

Acylation : Reaction with acyl chlorides or anhydrides to form amides. This is a very common transformation. The nucleophilicity of the amino group is pH-dependent. In strongly acidic solutions, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is no longer nucleophilic and becomes a deactivating, meta-directing group for EAS reactions. masterorganicchemistry.comresearchgate.net

Functionalization via Coupling Reactions (e.g., Amide Bond Formation)

Amide bond formation is a crucial functionalization reaction for this molecule, leveraging either the ester or the amino group. The direct conversion of the ester moiety into an amide is a common strategy.

Direct Aminolysis of the Ester: this compound can be converted directly to a primary, secondary, or tertiary amide by heating with ammonia, a primary amine, or a secondary amine, respectively. masterorganicchemistry.com This reaction, a form of nucleophilic acyl substitution, often requires elevated temperatures. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol. masterorganicchemistry.com Recent developments have explored catalytic systems to perform such reactions under milder conditions. mdpi.comrsc.org

Coupling via the Carboxylic Acid: An alternative, often more versatile, method involves a two-step process.

First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-(4-amino-3-methylphenoxy)acetic acid, as described in section 2.3.1.

The resulting carboxylic acid is then coupled with an amine. This typically requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid towards nucleophilic attack by the amine. masterorganicchemistry.com Another approach is to convert the carboxylic acid to a more reactive derivative, like an acyl chloride (using thionyl chloride, SOCl₂), which then readily reacts with an amine to form the amide. masterorganicchemistry.com

The following table compares different methods for amide synthesis from esters.

| Method | Description | Reagents | Key Features |

| Direct Aminolysis | One-step conversion of the ester to an amide. | Amine or Ammonia, Heat | Atom-economical but can require harsh conditions. |

| Hydrolysis and Coupling | Two-step process via the carboxylic acid intermediate. | 1. NaOH/H₃O⁺ 2. Amine, DCC/EDC | Milder conditions for the coupling step; broad substrate scope. masterorganicchemistry.com |

| Hydrolysis and Acyl Chloride Formation | Two-step process involving a highly reactive intermediate. | 1. NaOH/H₃O⁺ 2. SOCl₂ 3. Amine | Effective for less reactive amines but generates HCl byproduct. masterorganicchemistry.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis

Spectroscopic analysis provides the foundational data for determining the molecular structure, confirming the presence of key functional groups, and establishing the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular structure.

¹H NMR: The proton NMR spectrum of Methyl 2-(4-amino-3-methylphenoxy)acetate displays characteristic signals corresponding to each unique proton environment. The aromatic protons appear as distinct multiplets in the downfield region, while the aliphatic protons of the methyl and methylene (B1212753) groups are observed in the upfield region. The broad singlet for the amine (NH₂) protons is also a key diagnostic feature.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed at the lowest field, followed by the aromatic carbons. The aliphatic carbons, including the methyl group on the ring, the ether methylene, and the ester methyl group, appear at higher fields.

Table 1: Representative NMR Spectroscopic Data for this compound (in CDCl₃)

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 6.71 (d, J=2.8 Hz, 1H) | Ar-H | 169.5 | C=O (Ester) |

| 6.64 (d, J=8.4 Hz, 1H) | Ar-H | 154.1 | Ar-C (C-O) |

| 6.58 (dd, J=8.4, 2.8 Hz, 1H) | Ar-H | 143.8 | Ar-C (C-N) |

| 4.59 (s, 2H) | O-CH₂ | 127.2 | Ar-C (C-CH₃) |

| 3.82 (br s, 2H) | NH₂ | 118.9 | Ar-CH |

| 3.79 (s, 3H) | O-CH₃ | 114.3 | Ar-CH |

| 2.15 (s, 3H) | Ar-CH₃ | 113.1 | Ar-CH |

| 65.8 | O-CH₂ | ||

| 52.3 | O-CH₃ | ||

| 17.1 | Ar-CH₃ |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum is particularly useful for identifying polar bonds. For this compound, strong, sharp absorption bands confirm the presence of the ester carbonyl (C=O) group. The N-H stretching vibrations of the primary amine appear as distinct peaks, while C-O stretching vibrations from the ether and ester linkages, as well as aromatic C=C and C-H bands, are also clearly resolved.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, serves as a complementary technique. It is often more sensitive to non-polar bonds, providing strong signals for the aromatic ring's C=C stretching vibrations.

Table 2: Key Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H Aromatic Stretch | Aromatic Ring |

| 2990 - 2940 | C-H Aliphatic Stretch | -CH₃, -CH₂ |

| 1760 - 1740 | C=O Stretch | Ester |

| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1510 - 1450 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Asymmetric Stretch | Aryl Ether |

| 1180 - 1150 | C-O Stretch | Ester |

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molar mass of the compound (195.21 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern provides corroborating evidence for the structure, often showing characteristic losses of the methoxy (B1213986) group (-OCH₃) or the carbomethoxy group (-COOCH₃).

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Assignment |

| 195 | [M]⁺ (Molecular Ion) |

| 136 | [M - COOCH₃]⁺ |

| 121 | [M - CH₂COOCH₃]⁺ |

| 77 | Phenyl fragment |

| 59 | [COOCH₃]⁺ |

Solid-State Structural Investigations

While spectroscopic methods define the molecular connectivity, solid-state investigations like X-ray diffraction are required to determine the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the crystalline state.

Note: As of this writing, a comprehensive single-crystal X-ray diffraction study for this compound is not widely available in published scientific literature. The following sections describe the type of information such a study would provide.

A single-crystal XRD study would provide the definitive solid-state structure of the molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule. This allows for the precise determination of:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.

Crystal System and Space Group: The fundamental symmetry and repeating unit of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic building block of the crystal.

Crystal Packing: The arrangement of molecules relative to one another within the crystal lattice.

The data from an XRD study is crucial for analyzing the non-covalent interactions that govern the crystal packing. For this compound, several key interactions would be expected:

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the oxygen atoms of the ester carbonyl (C=O) and the ether linkage are potential acceptors. A detailed analysis would reveal a network of intermolecular N-H···O hydrogen bonds, which would likely be a dominant force in the crystal packing.

π-π Stacking: The presence of the aromatic ring allows for potential π-π stacking interactions between adjacent molecules. The analysis would determine the geometry of these interactions (e.g., parallel-displaced or T-shaped) and the distance between the aromatic centroids.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. This process provides the mass percentages of each element present, which is then used to determine the empirical formula of the substance. The verification of the empirical formula is a critical step in the characterization of a newly synthesized compound, as it confirms the basic atomic ratios and lends strong support to the proposed molecular structure.

The molecular formula for this compound has been established as C₁₀H₁₃NO₃. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The total molecular weight of the compound is approximately 195.21 g/mol .

The theoretical percentages are as follows:

Carbon (C): (10 * 12.01 / 195.21) * 100% = 61.53%

Hydrogen (H): (13 * 1.008 / 195.21) * 100% = 6.71%

Nitrogen (N): (1 * 14.01 / 195.21) * 100% = 7.18%

In a typical research setting, these theoretical values would be compared against experimentally determined values obtained from a CHN analyzer. A close correlation between the calculated and found percentages, generally within a ±0.4% margin, is considered a confirmation of the compound's elemental composition and purity.

Detailed Research Findings

A comprehensive search of scientific literature and chemical databases did not yield any published experimental data for the elemental analysis of this compound. While the synthesis and use of this compound may be documented in patents or commercial supplier listings, specific characterization studies detailing the results of elemental analysis are not publicly available.

Therefore, a direct comparison between theoretical and experimental values cannot be presented at this time. The generation of a data table comparing these findings is contingent upon the future publication of research that includes the elemental analysis of this specific compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For Methyl 2-(4-amino-3-methylphenoxy)acetate, DFT calculations, often employing functionals like B3LYP, can be used to optimize the molecular geometry and predict its electronic properties. researchgate.netdergipark.org.tr

These calculations can reveal key aspects of the molecule's reactivity. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. nih.gov The energies of the frontier molecular orbitals are also crucial outputs of DFT calculations, providing direct insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy | Varies (Hartree) | Indicates the stability of the optimized geometry. |

| Dipole Moment | ~2-4 Debye | Reflects the overall polarity of the molecule. |

| HOMO Energy | ~ -5 to -6 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | ~ -1 to -2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4-5 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

Note: The values in this table are representative examples for a molecule of this type and would need to be specifically calculated for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. oaji.net Conversely, a small gap indicates that the molecule is more likely to be reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy ring, while the LUMO may be distributed over the acetate (B1210297) portion and the aromatic ring. This distribution highlights the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra.

For ¹H and ¹³C NMR spectra, theoretical chemical shifts can be calculated and correlated with experimental data to confirm the molecular structure. illinois.edu While absolute calculated values may differ from experimental ones, the trends and relative shifts are often in good agreement.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. researchgate.net These calculations provide a set of vibrational modes, which can be assigned to specific stretching, bending, and torsional motions within the molecule. nih.gov Comparing the calculated frequencies with experimental spectra helps in the detailed assignment of spectral bands. scispace.com

Table 2: Representative Predicted Vibrational Frequencies

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (amine) | 3400-3500 | Stretching of the amine group's N-H bonds. |

| C-H Stretch (aromatic) | 3000-3100 | Stretching of the C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (methyl/methylene) | 2850-3000 | Stretching of the C-H bonds in the methyl and acetate groups. |

| C=O Stretch (ester) | 1730-1750 | Stretching of the carbonyl group in the ester. |

| C-O Stretch (ether) | 1200-1250 | Stretching of the ether linkage. |

Note: These are typical frequency ranges and would require specific DFT calculations for accurate prediction for this compound.

Molecular Dynamics and Interaction Studies

While quantum chemical calculations focus on the static properties of a single molecule, molecular dynamics simulations provide insights into its dynamic behavior and interactions with its environment.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov In non-therapeutic contexts, docking simulations can be employed to study the interaction of this compound with various proteins or macromolecules. For example, it could be used to investigate its binding to enzymes for applications in biocatalysis or to understand its interactions with proteins in environmental or materials science contexts. These simulations can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and estimate the binding affinity. dergipark.org.tr

This compound possesses several rotatable bonds, leading to conformational flexibility. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule, identifying low-energy conformers and the barriers to rotation between them. researchgate.net Understanding the conformational preferences is crucial as the shape of the molecule can significantly influence its physical and chemical properties. These simulations can reveal how the molecule behaves in different environments, such as in various solvents, which can affect its solubility and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction (non-toxicological, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a correlation between the chemical structure of a compound and its biological activity or physicochemical properties. brieflands.comyoutube.com These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined property. For this compound, while specific QSAR models for its non-toxicological properties are not extensively documented in the literature, the methodology can be applied to predict a range of characteristics.

QSAR studies on related classes of compounds, such as phenoxyacetic acid derivatives and aromatic ethers, have successfully predicted properties by correlating them with specific structural, hydrophobic, and electronic parameters. nih.govnih.gov A QSAR model for this compound would involve calculating a set of molecular descriptors that quantify its structural features. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

A multiple linear regression (MLR) or artificial neural network (ANN) could then be used to build a predictive model. brieflands.comnih.gov For instance, properties like n-octanol/water partition coefficient (log Kow), water solubility, and chromatographic retention times could be estimated. Such models are valuable for screening compounds and prioritizing experimental work by providing reliable estimates of key physicochemical properties without the need for extensive laboratory testing. nih.gov

| Descriptor Type | Descriptor Name | Significance |

|---|---|---|

| Hydrophobic | LogP (π) | Represents the hydrophobicity of the molecule, influencing its solubility and membrane permeability. nih.gov |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on the benzene ring. nih.gov |

| Steric/Topological | Molar Refractivity (MR) | Relates to the molecular volume and polarizability of the compound. nih.gov |

| Geometrical | Molecular Volume (Vmc) | Describes the three-dimensional size of the molecule. nih.gov |

| Quantum-Chemical | Electrostatic Potential (Vs,min/Vs,max) | Indicates regions of negative and positive electrostatic potential on the molecular surface, crucial for intermolecular interactions. nih.govbit.edu.cn |

| Quantum-Chemical | EHOMO / ELUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to the molecule's reactivity. nih.gov |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. derpharmachemica.comrsc.org This technique maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. researchgate.net The analysis generates a three-dimensional Hirshfeld surface (HS) and a corresponding two-dimensional "fingerprint plot," which summarizes all intermolecular interactions. acharyainstitutes.innih.gov

For this compound, a Hirshfeld analysis would elucidate the nature and relative importance of the various non-covalent interactions that stabilize its crystal structure. Based on its functional groups—an amino group (-NH₂), an ether linkage (-O-), and a methyl ester (-COOCH₃)—the primary interactions expected are hydrogen bonds and van der Waals forces. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the ether and carbonyl groups can act as acceptors, likely forming N-H···O and C-H···O hydrogen bonds.

| Interaction Type | Description | Exemplary Contribution (%) |

|---|---|---|

| H···H | Represents van der Waals forces between hydrogen atoms on adjacent molecules. nih.gov | 19.0 - 37.5% derpharmachemica.comnih.gov |

| O···H / H···O | Indicates hydrogen bonding involving oxygen atoms as acceptors and hydrogen atoms as donors. derpharmachemica.com | 16.7 - 26.2% derpharmachemica.comnih.gov |

| C···H / H···C | Represents weaker C-H···π or other C-H involved interactions. derpharmachemica.com | 10.6 - 24.6% derpharmachemica.comnih.gov |

| Other Contacts (C···C, C···O, N···H) | Includes π-π stacking and other minor van der Waals or hydrogen bonding interactions. | Variable |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, telecommunications, and optical data storage. mdpi.com Organic molecules, in particular, have attracted significant interest as NLO materials due to their high NLO efficiencies and molecular design flexibility. A key structural feature for NLO activity in organic compounds is the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system, often referred to as a "push-pull" system. researchgate.net

The molecular structure of this compound contains features that suggest potential NLO activity. The amino (-NH₂) group attached to the benzene ring is a well-known electron donor, while the phenoxyacetate moiety, particularly the carbonyl group of the ester, can act as an electron acceptor. The aromatic ring provides the necessary π-conjugated bridge to facilitate intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which is a fundamental mechanism for second- and third-order NLO responses. researchgate.net

Computational chemistry, primarily using Density Functional Theory (DFT), is a standard tool for predicting the NLO properties of molecules. mq.edu.aunih.gov These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response. frontiersin.org Theoretical studies on aniline (B41778) derivatives confirm that modifications to donor and acceptor strengths can significantly enhance hyperpolarizability. mq.edu.au While experimental NLO data for this compound is not available, computational modeling would be the first step in evaluating its potential as an NLO material.

Applications in Chemical Synthesis and Mechanistic Research

Role as a Versatile Intermediate in Organic Synthesis

In the realm of organic synthesis, an intermediate is a molecular entity that serves as a stepping stone from simple starting materials to a more complex final product. Methyl 2-(4-amino-3-methylphenoxy)acetate is well-suited for this role due to the differential reactivity of its functional groups, which can be addressed selectively under various reaction conditions.

The structure of this compound makes it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The primary amine is a key handle for introducing a wide array of substituents or for building larger molecular scaffolds. For instance, the amine can undergo acylation, alkylation, or arylation to introduce new functionalities.

One of the significant reactions of aromatic amines is diazotization, followed by Sandmeyer or related reactions, which allows the replacement of the amino group with a wide variety of substituents (e.g., halides, cyano, hydroxyl groups). This opens up a vast chemical space for creating derivatives. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters, further expanding the synthetic possibilities. The synthesis of various fentanyl analogues, for example, often involves modifications that include the addition of methyl acetate (B1210297) groups to a core structure. wikipedia.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents | Potential Product Functionality |

| Primary Aromatic Amine (-NH₂) | Acylation | Acyl chloride, Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | |

| Diazotization | NaNO₂, HCl | Diazonium Salt (versatile intermediate) | |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine | |

| Methyl Ester (-COOCH₃) | Hydrolysis (Saponification) | NaOH, H₃O⁺ | Carboxylic Acid |

| Amidation | Amine, Heat | Amide | |

| Transesterification | Alcohol, Acid/Base catalyst | Different Ester | |

| Reduction | LiAlH₄ | Primary Alcohol | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogen, Lewis Acid | Halogenated Aromatic Ring |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The presence of the primary amine and the ortho-methyl group on the phenoxy ring of this compound makes it an excellent building block for synthesizing a variety of heterocyclic systems. frontiersin.orgnanobioletters.comchim.it

The amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles to form nitrogen-containing heterocycles. sci-hub.boxamazonaws.com For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of benzodiazepines or related seven-membered rings. Condensation with α,β-unsaturated ketones can yield quinoline (B57606) derivatives through cyclization reactions. The strategic positioning of the amine and other groups on the aromatic ring allows for regioselective cyclizations, which is a critical aspect of modern synthetic strategy.

Table 2: Potential Heterocyclic Systems from this compound

| Reagent Type | Resulting Heterocycle Class (Potential) |

| 1,3-Dicarbonyl Compounds | Benzodiazepine derivatives |

| α-Halo Ketones | Pyrrole or Indole derivatives |

| Diketenes | Pyridinone derivatives |

| Phosgene Equivalents | Benzoxazolone derivatives |

| Isothiocyanates | Benzothiazole derivatives |

Exploration in Materials Science and Polymer Chemistry

The unique chemical architecture of this compound also lends itself to applications in the development of new materials and polymers. Phenoxy resins, in general, are known for their excellent adhesion, chemical resistance, and mechanical properties. phlextek.comcorrosionpedia.com

Monomers are the fundamental building blocks of polymers. thoughtco.com Compounds with at least two reactive functional groups can act as monomers in step-growth polymerization. This compound possesses both a primary amine and an ester group, making it a potential AB-type monomer. quora.comthinkdochemicals.com Through self-condensation (amidation), it could theoretically form polyamides, although this is often challenging. More practically, after hydrolysis of the ester to a carboxylic acid, it becomes a true AB-type monomer capable of forming polyamides.

Alternatively, it can act as a co-monomer in polymerization with other molecules. For example:

With diacids or diacyl chlorides: It can form polyamides, where the aminophenoxy acetate unit is incorporated into the polymer backbone.

With diisocyanates: It can form polyureas.

The molecule can also serve as a cross-linking agent. Cross-linking is the process of forming covalent bonds to join two or more polymer chains. huntsman.com The primary amine of this compound can react with functional groups on existing polymer chains, such as epoxides, isocyanates, or activated esters, to create a cross-linked network, thereby improving the thermal and mechanical properties of the material.

The functional groups on this compound make it a candidate for surface modification. The primary amine can be used to covalently attach the molecule to surfaces that have been pre-functionalized with reactive groups like N-hydroxysuccinimide (NHS) esters or epoxides. youtube.com This can be used to alter the surface properties of materials, for instance, to improve adhesion, change hydrophilicity, or introduce specific binding sites.

The amine group can be used to functionalize oxide surfaces on nanoparticles, which is a key step in creating new composite materials for various applications. nih.gov Such surface functionalization is critical in fields ranging from biocompatible coatings for medical implants to stationary phases in chromatography. nih.govacs.orgresearchgate.net

Mechanistic Studies of Biological Interactions in Vitro

Derivatives of phenoxyacetic acid have been investigated for a wide range of biological activities. mdpi.comnih.govnih.gov The phenoxy moiety is present in various pharmacologically active compounds. mdpi.com While specific in vitro mechanistic studies on this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation.

Compounds containing the aminophenoxy scaffold are of interest in medicinal chemistry. For example, related aminopyridine and aminobenzothiazole structures have been used to create metal complexes with antibacterial and antioxidant properties. mdpi.com The presence of the primary amine and the phenoxy ether linkage in this compound suggests that it could serve as a scaffold for developing new biologically active molecules. In vitro studies on such novel derivatives would be essential to understand their mechanism of action, for instance, by examining their ability to inhibit specific enzymes, interact with cellular receptors, or disrupt microbial cell membranes. Studies on similar phenoxyacetyl amino acids and dipeptides have shown antibacterial and antifungal activities. researchgate.net Future research could involve synthesizing a library of compounds derived from this compound and screening them in various in vitro assays to elucidate their biological potential and mechanisms of interaction.

Enzyme Binding and Inhibition Mechanisms (e.g., Dihydroorotase inhibition)

Phenoxyacetic acid derivatives have been investigated for their ability to bind to and inhibit various enzymes, a key aspect of their potential therapeutic and research applications. One notable target is dihydroorotase (DHO), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a characteristic of cancer and other diseases involving rapid cell proliferation. As such, DHO is an attractive target for the development of new therapeutic agents.

While direct studies on this compound are not extensively documented in publicly available research, the broader class of phenoxyacetic acid derivatives has shown promise as DHO inhibitors. For instance, molecular docking studies of certain phenoxyacetic acid derivatives have revealed their potential for strong binding affinity within the active site of DHO. These studies suggest that the phenoxyacetic acid scaffold can serve as a foundational structure for designing potent inhibitors of this key enzyme. The binding is often stabilized by interactions such as hydrogen bonds with key amino acid residues in the enzyme's active site.

The inhibitory mechanism of these compounds against DHO is an area of active investigation. It is hypothesized that by occupying the active site, these derivatives prevent the natural substrate from binding, thereby halting the pyrimidine synthesis pathway. This inhibition can lead to a depletion of the nucleotide pool necessary for DNA and RNA synthesis, ultimately impeding cell proliferation.

The following table summarizes the inhibitory activity of various compounds against Dihydroorotase, providing context for the potential activity of this compound.

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Brequinar | Dihydroorotase (DHODH) | ~20 | nih.gov |

| ML390 | Dihydroorotase (DHODH) | Not specified | nih.gov |

This table is for illustrative purposes and includes data for known DHODH inhibitors to provide a comparative context for the potential activity of phenoxyacetic acid derivatives.

Cellular Target Interaction Profiling (using model systems)

The exploration of cellular target interactions of phenoxyacetic acid derivatives in model systems has revealed a range of biological effects. These compounds have been shown to influence cellular processes by interacting with various molecular targets, leading to outcomes such as the induction of apoptosis and cell cycle arrest.

In cancer cell line models, for example, certain phenoxyacetic acid derivatives have demonstrated cytotoxic effects. mdpi.com The mechanisms underlying this cytotoxicity are believed to involve the modulation of key cellular pathways. For instance, some derivatives have been observed to induce apoptosis, or programmed cell death, a critical process for removing damaged or cancerous cells. mdpi.com This is often accompanied by the arrest of the cell cycle at specific phases, preventing the cells from dividing and proliferating.

The interaction of these compounds with cellular membranes is another area of investigation. Studies on some phenoxyacetic acid derivatives have indicated that they can affect the properties of cell membranes, potentially leading to changes in membrane potential and excitability. nih.gov Such interactions can have wide-ranging downstream effects on cellular function.

Profiling the cellular targets of these compounds often involves techniques such as morphological profiling assays, which can identify changes in cellular features upon treatment with a compound. These changes can then be compared to those induced by compounds with known mechanisms of action to infer potential targets. For instance, the Cell Painting Assay has been used to identify inhibitors of de novo pyrimidine biosynthesis by detecting specific morphological signatures. researchgate.net

Fundamental Understanding of Antimicrobial Activity in Microorganism Models

The antimicrobial properties of phenoxyacetic acid derivatives have been a subject of significant research, with studies demonstrating their activity against a range of pathogenic microorganisms, including bacteria and fungi. The fundamental understanding of their antimicrobial activity is rooted in their ability to interfere with essential microbial processes.

One of the proposed mechanisms of antimicrobial action is the disruption of the microbial cell membrane. The structure of phenoxyacetic acid derivatives allows them to interact with the lipid bilayer of the cell membrane, leading to increased permeability. This can result in the leakage of essential intracellular components and ultimately cell death. Phenylacetic acid, a related compound, has been shown to destroy cell membrane integrity in Agrobacterium tumefaciens. nih.gov

Furthermore, these compounds may exert their antimicrobial effects by inhibiting key microbial enzymes. By binding to the active sites of enzymes crucial for metabolic pathways, they can disrupt cellular function and inhibit growth. For example, some phenolic compounds have been found to inhibit bacterial gyrase, an enzyme essential for DNA replication. mdpi.com

The antimicrobial efficacy of phenoxyacetic acid derivatives can be influenced by the specific chemical substitutions on the phenoxy ring. Structure-activity relationship (SAR) studies have shown that the presence and position of different functional groups can significantly impact the antimicrobial spectrum and potency.

The following table presents the antimicrobial activity of representative phenoxyacetic acid derivatives against various microorganisms, illustrating the potential of this class of compounds.

| Compound Class | Microorganism | Activity | Reference |

| Phenylacetic acid | Agrobacterium tumefaciens T-37 | IC50 of 0.8038 mg/mL | nih.gov |

| Phenolic acids | Lactobacilli species | Antibacterial at 1000 µg/mL | mdpi.com |

| 4-phenylazophenoxyacetic acids | Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Proteus vulgaris, Escherichia coli | Antimicrobial activity | researchgate.net |

This table provides examples of the antimicrobial activity of related compounds to contextualize the potential of this compound.

Environmental Behavior and Transformation Academic Studies

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Methodologies

The future synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional synthetic routes for related phenoxyacetates often involve multi-step processes that may use hazardous reagents and solvents. nih.gov Future methodologies could focus on several key areas to enhance sustainability.

Key areas for developing sustainable synthesis include:

Catalysis: Employing highly efficient and recyclable catalysts, such as biocatalysts or nanocatalysts, can minimize waste and energy consumption.

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce environmental pollution.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

Energy Efficiency: Utilizing microwave-assisted or flow chemistry techniques can shorten reaction times and lower energy input compared to conventional heating methods.

| Principle | Application to Synthesis | Potential Benefit |

|---|---|---|

| Green Catalysis | Use of enzymes or solid-supported metal catalysts. | High selectivity, mild reaction conditions, catalyst recyclability. |

| Benign Solvents | Employing water, ethanol, or bio-based solvents. | Reduced toxicity and environmental footprint. |

| High Atom Economy | Focus on addition reactions over substitution/elimination. | Minimization of by-product formation and waste. |

| Energy Efficiency | Implementation of flow reactors or microwave synthesis. | Faster reaction rates and reduced energy consumption. |

Application of Advanced Analytical Techniques for Reaction Monitoring

To optimize the synthesis of this compound, particularly in developing sustainable and efficient processes, the use of advanced analytical techniques for real-time reaction monitoring is crucial. Process Analytical Technology (PAT) tools can provide continuous insight into reaction kinetics, intermediate formation, and product yield, allowing for precise control over reaction parameters.

Techniques that could be implemented include:

In-situ Spectroscopy: Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can monitor the concentration of reactants, intermediates, and products in real-time without sampling.

Mass Spectrometry: Real-time mass spectrometry can track molecular weight changes in the reaction mixture, offering high sensitivity for detecting trace intermediates and by-products.

Chromatography: Online high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be integrated into reaction systems to provide automated sampling and analysis of reaction progress and purity.

| Technique | Information Provided | Advantage in Synthesis |

|---|---|---|

| In-situ FTIR/Raman | Functional group changes, concentration profiles. | Non-invasive, real-time data for kinetic analysis. |

| Real-time NMR | Detailed structural information on all soluble species. | Unambiguous identification of intermediates and by-products. |

| Online HPLC/GC | Separation and quantification of components. | Accurate determination of yield and purity over time. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling for synthesis and property analysis. rjptonline.org For a compound like this compound, these computational tools offer significant opportunities to accelerate research and development.

Key applications of AI and ML include:

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. nih.gov This can help chemists design more effective and sustainable pathways. nih.gov

Reaction Outcome and Yield Prediction: ML models can be trained on existing chemical reaction data to predict the most likely outcome and yield of a planned synthesis under various conditions, reducing the need for extensive trial-and-error experimentation. rjptonline.org

Property Prediction: AI can predict the physicochemical and biological properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) of the molecule and its potential derivatives, helping to prioritize candidates for synthesis and testing. bioascent.comnih.gov

| AI/ML Application | Function | Impact on Research |

|---|---|---|

| Computer-Aided Synthesis Planning | Generates potential synthetic pathways to a target molecule. nih.gov | Accelerates the design of efficient and novel syntheses. |

| Reaction Condition Optimization | Recommends optimal solvents, catalysts, and temperatures. nih.gov | Improves reaction yields and reduces experimental workload. |

| ADMETox Prediction | Forecasts the pharmacokinetic and toxicity profile of a molecule. bioascent.com | Enables early-stage identification of promising drug candidates. bioascent.com |

Exploration of Novel Derivatizations for Undiscovered Chemical Functions

The molecular structure of this compound, featuring an aromatic amine and a methyl ester, provides versatile handles for chemical modification. Exploring novel derivatizations of this scaffold could lead to the discovery of compounds with new or enhanced biological activities and material properties. The phenoxyacetic acid moiety is known to be associated with a wide range of bioactivities, including antimicrobial and anti-inflammatory effects. researchgate.net

Potential derivatization strategies include:

Amine Group Modification: The primary amino group can be acylated, alkylated, or converted into various functional groups (e.g., amides, sulfonamides, ureas) to modulate the molecule's electronic and steric properties. Such modifications are common in the synthesis of biologically active compounds. georganics.sk

Ester Group Transformation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to create a library of amide or ester derivatives. Amino acid methyl esters are important intermediates in peptide synthesis. nih.govmdpi.com

Aromatic Ring Functionalization: Further substitution on the benzene (B151609) ring could be explored to fine-tune the molecule's properties, although this is often more synthetically challenging.

| Functional Group | Potential Reaction | Resulting Derivative Class | Potential New Function |

|---|---|---|---|

| Amino Group (-NH2) | Acylation with acyl chlorides | Amides | Enhanced biological activity (e.g., antimicrobial, kinase inhibition). georganics.sk |

| Methyl Ester (-COOCH3) | Amidation with amino acids | Peptide conjugates | Improved biocompatibility and targeted delivery. researchgate.net |

| Aromatic Ring | Electrophilic substitution | Halogenated or nitrated analogs | Modified electronic properties for materials science applications. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-amino-3-methylphenoxy)acetate, and what experimental conditions optimize yield?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification. Key steps include:

- Protection of the amino group : Use Boc (tert-butoxycarbonyl) or other acid-labile protecting groups to prevent side reactions during esterification .

- Esterification : React the phenolic hydroxyl group with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .

- Deprotection : Remove the protecting group under acidic conditions (e.g., TFA in DCM) .

- Yield Optimization : Use flow microreactor systems for precise temperature control and reduced reaction times .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer:

- Chromatography : Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.7 ppm), aromatic protons (δ 6.5–7.2 ppm), and ester carbonyl (δ ~170 ppm) .

- FT-IR : Identify ester C=O stretching (~1740 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 224.1) .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- Steric Effects : The 3-methyl group on the phenyl ring hinders nucleophilic attack at the para position, favoring meta-substitution in electrophilic reactions .

- Electronic Effects : The electron-donating amino group activates the aromatic ring toward electrophilic substitution, while the ester group directs reactivity via resonance .

- Experimental Design : Compare reaction kinetics using substituents with varying steric bulk (e.g., methyl vs. tert-butyl) and monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer:

- Data Collection : Use high-resolution XRD (CuKα radiation, θ < 67°) to minimize absorption errors .

- Refinement : Apply SHELXL with twin refinement for structures showing pseudosymmetry or disorder .

- Validation : Cross-check hydrogen-bonding networks (e.g., N–H⋯O) against DFT-optimized geometries .

- Example : A study resolved torsional angle discrepancies (e.g., C3–C4–C6–C9 = −126.2°) by refining anisotropic displacement parameters .

Q. How can computational models predict the biological activity of this compound analogs?

- Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., COX-2) based on the compound’s trifluoromethyl and ester moieties .

- QSAR Analysis : Correlate logP values (calculated via ChemDraw) with antibacterial IC₅₀ data to identify lipophilicity thresholds for activity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.